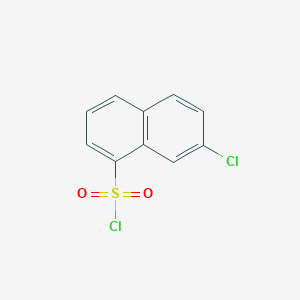

7-Chloronaphthalene-1-sulfonyl chloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonyl chlorides, such as 7-Chloronaphthalene-1-sulfonyl chloride, can be achieved through chlorosulfonation . This process involves the reaction of S-alkyl isothiourea salts with a chlorosulfonating agent . The procedure is environmentally friendly, uses readily accessible reagents, and affords high yields .Molecular Structure Analysis

The molecular structure of 7-Chloronaphthalene-1-sulfonyl chloride can be represented by the InChI code1S/C10H6Cl2O2S/c11-9-5-1-4-8-7 (9)3-2-6-10 (8)15 (12,13)14/h1-6H . Chemical Reactions Analysis

Sulfonyl chlorides, such as 7-Chloronaphthalene-1-sulfonyl chloride, are typically involved in electrophilic substitution reactions . These reactions involve the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .Physical And Chemical Properties Analysis

7-Chloronaphthalene-1-sulfonyl chloride is a white to off-white powder with a melting point of 105-108°C.Wissenschaftliche Forschungsanwendungen

Synthesis of Peptidosulfonamide Building Blocks

- Building Blocks for Peptidomimetics: A study describes the synthesis of N-phthalimido β-aminoethanesulfonyl chlorides as new building blocks for peptidosulfonamide peptidomimetics, prepared straightforwardly from amino acids. This approach highlights the utility of sulfonyl chlorides in synthesizing complex molecules for pharmaceutical applications (Humljan & Gobec, 2005).

Organic Synthesis Techniques

- Oxidation of Thiols and Disulfides: Another research discusses a new synthesis method for alkane- and arylsulfonyl chlorides by oxidation of thiols and disulfides with chlorine dioxide, demonstrating an efficient, simple application method providing high yields without requiring special conditions (Lezina, Rubtsova, & Kuchin, 2011).

Polymer and Material Science

- Polymer Electrolyte Membranes: Research into sulfonated polyethylene membranes, obtained by reacting polyethylene with a gaseous mixture of chlorine and sulfur dioxide, showcases the role of sulfonyl chloride groups in creating ion-conductive materials for applications such as fuel cells (Tricoli & Carretta, 2002).

Antimicrobial Applications

- Antimicrobial Activity: A study on the design, synthesis, and evaluation of new bisimidyl sulfonamido ketone compounds, incorporating sulfonyl chloride groups for antimicrobial activity, indicates the potential of sulfonyl chlorides in developing new antimicrobial agents (Fadel & Al-Azzawi, 2021).

Wirkmechanismus

The mode of action of sulfonyl chlorides generally involves the sulfonyl chloride acting as an electrophile, reacting with nucleophiles in the target molecule . This can lead to various changes in the target molecule, depending on its structure and the specific reaction conditions .

The biochemical pathways affected by sulfonyl chlorides can vary widely, as these compounds can react with a variety of biological targets. The specific effects would depend on the structure of the sulfonyl chloride and the biological context .

The pharmacokinetics of sulfonyl chlorides would also depend on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the structure of the sulfonyl chloride and the route of administration .

The molecular and cellular effects of sulfonyl chlorides can include changes in protein function, alterations in cellular signaling pathways, and potential cytotoxic effects, among others .

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the reactivity and stability of sulfonyl chlorides .

Safety and Hazards

While specific safety and hazard information for 7-Chloronaphthalene-1-sulfonyl chloride is not available, sulfonyl chlorides are generally considered hazardous. They can cause severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only in a well-ventilated area .

Eigenschaften

IUPAC Name |

7-chloronaphthalene-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O2S/c11-8-5-4-7-2-1-3-10(9(7)6-8)15(12,13)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVNCOCMDAVLJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)Cl)C(=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloronaphthalene-1-sulfonyl chloride | |

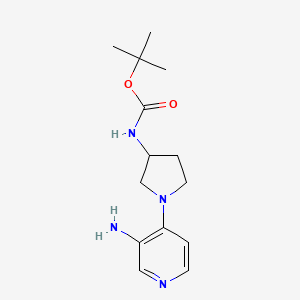

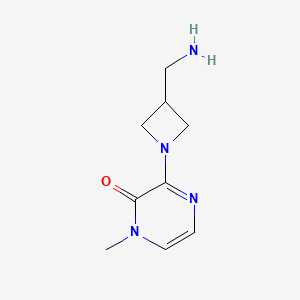

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-benzyl-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1490659.png)